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Compound of Interest

Compound Name: 4-Chloroisoxazol-3-amine

CAS No.: 166817-65-8

Cat. No.: B1322343

Get Quote

Executive Summary & Physicochemical Context
The characterization of 4-Chloroisoxazol-3-amine is critical in pharmaceutical synthesis, often

serving as a scaffold for antibiotics and agrochemicals. Its small size (MW ~118.5) and high

polarity present specific challenges in mass spectrometry, particularly regarding retention and

fragmentation energy control.

This guide moves beyond basic spectral matching. It establishes a mechanistic framework for

identifying this molecule based on its unique "Chlorine-Isoxazole" signature: the interplay

between the labile N-O bond and the stable chlorine isotope pattern.
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

The Chlorine Signature: Isotopic Fidelity
Before analyzing fragmentation, the isotopic envelope is your primary validation tool. Unlike

simple organic amines, 4-Chloroisoxazol-3-amine must exhibit the characteristic halogen

pattern.

The M+2 Peak: For every ion containing one chlorine atom, you must observe an isotope

peak at

with approximately 32% intensity of the base peak (

).

Validation Check: If your spectrum shows a dominant peak at m/z 119 but lacks a significant

peak at m/z 121, it is not your target compound. It is likely a dechlorinated impurity (isoxazol-

3-amine).

Fragmentation Mechanics (MS/MS)
The fragmentation of isoxazoles is governed by the weakness of the N-O bond (approx. 55

kcal/mol), which is significantly weaker than the C-C or C-N bonds.

Primary Pathway: Ring Contraction & Cleavage
Upon Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺) typically

undergoes ring opening.
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N-O Bond Homolysis: The ring opens to form an acyl-nitrene or vinyl-nitrene intermediate.

Loss of Neutral Small Molecules:

Loss of CO (28 Da): Common in isoxazoles, leading to an azirine-like cation.

Loss of HCN (27 Da): Fragmentation of the amine/nitrile segment.

Loss of Cl/HCl: High energy collisions may strip the halogen, though this is often less

favorable than ring opening.

Visualization of Fragmentation Pathways

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Predicted fragmentation tree for 4-Chloroisoxazol-3-amine. The N-O cleavage is the

rate-limiting step for most pathways.

Experimental Protocol: LC-MS/MS
This protocol is designed for trace analysis (e.g., genotoxic impurity screening) or metabolite

identification.

Chromatographic Separation
Direct injection is discouraged due to ion suppression from matrix salts.
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Column: C18 is acceptable, but a PFP (Pentafluorophenyl) column is superior for

halogenated aromatics due to pi-pi interactions.

Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Mass Spectrometry Parameters (ESI+)
Ionization: Electrospray Ionization (ESI), Positive Mode.

Capillary Voltage: 3.0 - 3.5 kV (Keep lower to prevent in-source fragmentation of the labile

isoxazole ring).

Cone Voltage: 20-30 V.

Collision Energy (CE): Ramp 10 -> 40 eV.

Workflow Diagram

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Linear Ion Trap / Triple Quadrupole Workflow for specific detection.

Troubleshooting & Self-Validation

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1322343?utm_src=pdf-body-href
https://www.benchchem.com/product/b1322343?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1322343?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A robust method must be self-correcting. Use this table to diagnose spectral anomalies.

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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